
Copper;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-titanium compounds are a class of intermetallic compounds that combine the properties of both copper and titanium. These compounds are known for their excellent mechanical strength, corrosion resistance, and electrical conductivity. They are used in various applications, including electronics, aerospace, and biomedical fields.
Preparation Methods
Copper-titanium compounds can be synthesized using various methods. One common method involves the induction melting of copper and titanium to form a high-brittleness intermetallic pre-alloy. This pre-alloy is then processed using techniques such as dealloying and sintering to obtain the desired copper-titanium compound . Another method involves the addition of magnesium to accelerate the precipitation of nanosized continuous β′-Cu₄Ti precipitates, which enhances the strength and electrical conductivity of the alloy .
Chemical Reactions Analysis
Copper-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the interfacial reactions between titanium-copper melt and crucible oxides can lead to the formation of complex copper-containing oxide phases . Additionally, copper-titanium catalysts have been shown to increase the rate of hydrogen dissociation exchange, which is a type of reduction reaction . Common reagents used in these reactions include yttria-stabilized zirconia and calcia, which act as crucible materials during the melting process .
Scientific Research Applications
Copper-titanium compounds have a wide range of scientific research applications. In the field of chemistry, they are used as catalysts for hydrogen dissociation reactions . In biology and medicine, copper-titanium nanoparticles exhibit antimicrobial properties and are used to combat antibiotic-resistant pathogens . In the industry, copper-titanium alloys are used in electrical equipment, such as micro-connectors and relay controls, due to their excellent mechanical strength and electrical conductivity .
Mechanism of Action
The mechanism of action of copper-titanium compounds varies depending on their application. For example, as antimicrobial agents, copper-titanium nanoparticles generate reactive oxygen species (ROS) that irreversibly damage microbial membranes, leading to cell death . In catalytic applications, isolated titanium atoms on the surface of copper act as active sites for hydrogen recombination, enhancing the rate of hydrogen dissociation .
Comparison with Similar Compounds
Copper-titanium compounds can be compared with other similar compounds, such as copper-zinc and copper-nickel alloys. While copper-zinc alloys (brass) are known for their excellent machinability and corrosion resistance, they do not possess the same level of mechanical strength as copper-titanium compounds. Copper-nickel alloys, on the other hand, offer good corrosion resistance and thermal stability but lack the high electrical conductivity of copper-titanium compounds . The unique combination of properties in copper-titanium compounds makes them suitable for specialized applications where both strength and conductivity are required.
Similar Compounds
- Copper-zinc alloys (brass)
- Copper-nickel alloys
- Titanium-aluminum alloys
- Titanium-vanadium alloys
Properties
Molecular Formula |
CuTi |
|---|---|
Molecular Weight |
111.41 g/mol |
IUPAC Name |
copper;titanium |
InChI |
InChI=1S/Cu.Ti |
InChI Key |
IUYOGGFTLHZHEG-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



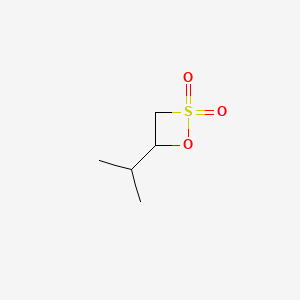
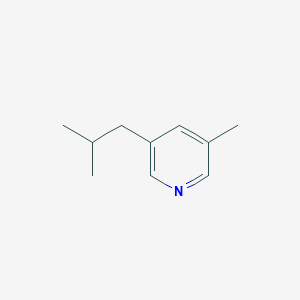
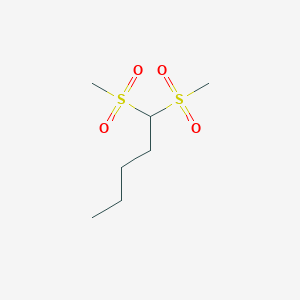

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
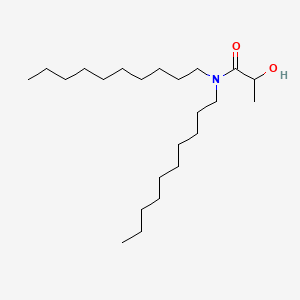


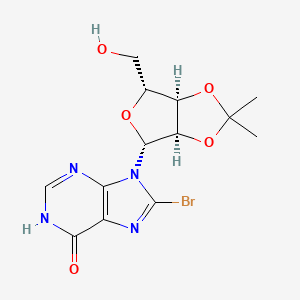
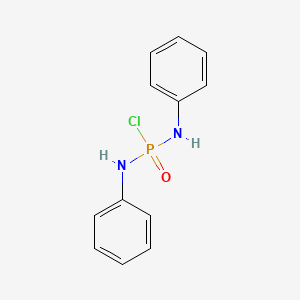
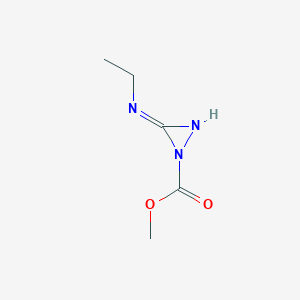
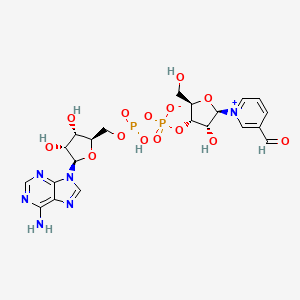
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)
